molecular formula C9H11NO3 B1357882 1-Methoxy-2,5-dimethyl-3-nitrobenzene CAS No. 52415-07-3

1-Methoxy-2,5-dimethyl-3-nitrobenzene

Cat. No. B1357882
CAS RN: 52415-07-3
M. Wt: 181.19 g/mol
InChI Key: MNWRGXSPBQNIGR-UHFFFAOYSA-N
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Description

“1-Methoxy-2,5-dimethyl-3-nitrobenzene” is a nitro compound, which is a class of nitrogen derivatives . The nitro group, like the carboxylate anion, is a hybrid of two equivalent resonance structures . This compound is a derivative of benzene, which is an aromatic compound .


Synthesis Analysis

Nitro compounds can be prepared in several ways, including the direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and oxidation of primary amines . Nitration of aromatic compounds such as benzene takes place readily in the liquid phase .


Molecular Structure Analysis

The molecular formula of “1-Methoxy-2,5-dimethyl-3-nitrobenzene” is C9H11NO3 . The nitro group has a full positive charge on nitrogen and a half-negative charge on each oxygen . This is in accord with the high dipole moments of nitro compounds .


Chemical Reactions Analysis

Benzene can undergo electrophilic aromatic substitution because aromaticity is maintained . In the first, slow or rate-determining, step the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate .


Physical And Chemical Properties Analysis

The polar character of the nitro group results in lower volatility of nitro compounds than ketones of about the same molecular weight . Surprisingly, the water solubility is low . Nitro groups of nitroalkanes can be identified by strong infrared bands .

Scientific Research Applications

  • Structural Analysis of Methoxybenzenes Research on substituted methoxybenzenes, including compounds similar to 1-Methoxy-2,5-dimethyl-3-nitrobenzene, reveals insights into their molecular structure. The planarity of molecules and the formation of hydrogen-bonded dimers in these compounds are crucial for understanding their chemical properties and potential applications (Fun et al., 1997).

  • Reactions with Alkaline Hydrolysis The alkaline hydrolysis of similar nitrobenzenes and methoxy nitrobenzenes, including 1-Methoxy-2,5-dimethyl-3-nitrobenzene, has been studied. The reaction rates correlated with the acidity function of the medium, providing insights into the reaction mechanisms and substrate reactivity (Bowden & Cook, 1971).

  • Atmospheric Reactivity and SOA Formation Methoxyphenols like 1-Methoxy-2,5-dimethyl-3-nitrobenzene are involved in atmospheric chemistry. Their reaction with hydroxyl radicals leads to the formation of nitroguaiacols as main oxidation products, which are significant for understanding secondary organic aerosol (SOA) formation and gas-phase oxidation processes (Lauraguais et al., 2014).

  • Organic Synthesis and Chemical Reactions The compound's reactivity is explored in various organic synthesis reactions, such as Lewis acid-directed reactions with quinones and styrenyl systems. These studies are fundamental for developing new synthetic methods and understanding the reactivity of such compounds (Engler & Iyengar, 1998).

  • Formation and Reactivity of Derivatives Research on the formation of derivatives of 1-Methoxy-2,5-dimethyl-3-nitrobenzene and their subsequent reactivity offers insights into potential applications in synthetic chemistry, particularly in the creation of novel organic compounds (Kawakami & Suzuki, 2000).

  • Cryocrystallization for Structural Studies The in-situ cryocrystallization technique has been applied to compounds similar to 1-Methoxy-2,5-dimethyl-3-nitrobenzene, providing a method to obtain crystal structures of liquids at room temperature. This technique is essential for understanding the molecular and crystal structure of such compounds (Sparkes, Sage, & Yufit, 2014).

properties

IUPAC Name

1-methoxy-2,5-dimethyl-3-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-6-4-8(10(11)12)7(2)9(5-6)13-3/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNWRGXSPBQNIGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)OC)C)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60609311
Record name 1-Methoxy-2,5-dimethyl-3-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60609311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methoxy-2,5-dimethyl-3-nitrobenzene

CAS RN

52415-07-3
Record name 1-Methoxy-2,5-dimethyl-3-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60609311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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